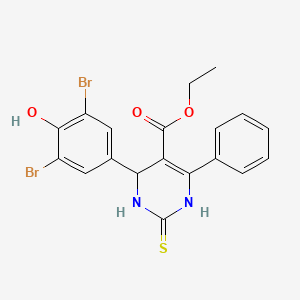![molecular formula C20H12Cl2F4N2O2 B14950093 4-[(E)-2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B14950093.png)
4-[(E)-2-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((E)-2-{3,5-DICHLORO-2-[(2-FLUOROBENZYL)OXY]PHENYL}-1-ETHENYL)-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by its complex structure, which includes multiple halogen atoms and functional groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-2-{3,5-DICHLORO-2-[(2-FLUOROBENZYL)OXY]PHENYL}-1-ETHENYL)-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE typically involves multi-step organic reactions. The starting materials often include halogenated aromatic compounds and pyrimidinone derivatives. Common reaction conditions may involve:
Halogenation: Introduction of chlorine and fluorine atoms using reagents like chlorine gas or fluorine-containing compounds.
Etherification: Formation of the benzyl ether linkage using benzyl alcohol derivatives and suitable catalysts.
Vinylation: Introduction of the ethenyl group through reactions such as Heck coupling or Wittig reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the halogenated aromatic rings or the pyrimidinone core, potentially yielding dehalogenated or hydrogenated products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can introduce new functional groups, altering the compound’s properties.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its halogenated aromatic rings and pyrimidinone core can interact with proteins, nucleic acids, and other biomolecules.
Medicine
The compound may have potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structural features suggest possible activity against certain biological targets, making it a candidate for drug discovery.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用機序
The mechanism of action of 4-((E)-2-{3,5-DICHLORO-2-[(2-FLUOROBENZYL)OXY]PHENYL}-1-ETHENYL)-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic rings and pyrimidinone core may enable it to bind to active sites or allosteric sites, modulating the activity of the target molecules. The exact pathways and molecular targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
4-((E)-2-{3,5-DICHLORO-2-[(2-FLUOROBENZYL)OXY]PHENYL}-1-ETHENYL)-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE: This compound itself.
Other Halogenated Pyrimidinones: Compounds with similar pyrimidinone cores but different halogenation patterns.
Fluorobenzyl Ethers: Compounds with similar benzyl ether linkages but different aromatic substitutions.
Uniqueness
The uniqueness of 4-((E)-2-{3,5-DICHLORO-2-[(2-FLUOROBENZYL)OXY]PHENYL}-1-ETHENYL)-6-(TRIFLUOROMETHYL)-2(1H)-PYRIMIDINONE lies in its specific combination of halogenated aromatic rings, ethenyl group, and pyrimidinone core. This combination imparts unique chemical and biological properties, distinguishing it from other similar compounds.
特性
分子式 |
C20H12Cl2F4N2O2 |
|---|---|
分子量 |
459.2 g/mol |
IUPAC名 |
4-[(E)-2-[3,5-dichloro-2-[(2-fluorophenyl)methoxy]phenyl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C20H12Cl2F4N2O2/c21-13-7-11(5-6-14-9-17(20(24,25)26)28-19(29)27-14)18(15(22)8-13)30-10-12-3-1-2-4-16(12)23/h1-9H,10H2,(H,27,28,29)/b6-5+ |
InChIキー |
AHWVRGTZEHKRIB-AATRIKPKSA-N |
異性体SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)Cl)/C=C/C3=NC(=O)NC(=C3)C(F)(F)F)F |
正規SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Cl)Cl)C=CC3=NC(=O)NC(=C3)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,2-diol](/img/structure/B14950017.png)
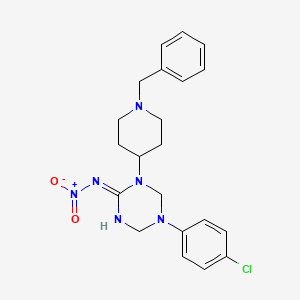
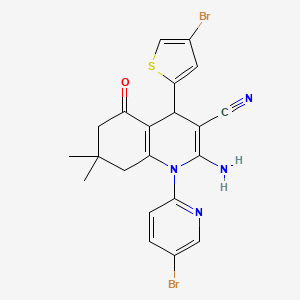
![2-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14950043.png)
![4-[(2,2-diphenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14950048.png)
![Benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)-](/img/structure/B14950054.png)
![(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14950060.png)
![2-hydroxy-5-[5-[(E)-(pyridine-3-carbonylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B14950065.png)
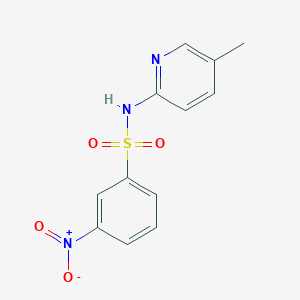
![3-chloro-N-(2,3-dichlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14950075.png)
![({[(Z)-(4-ethoxyphenyl)methylidene]amino}oxy)(2-iodophenyl)methanone](/img/structure/B14950076.png)
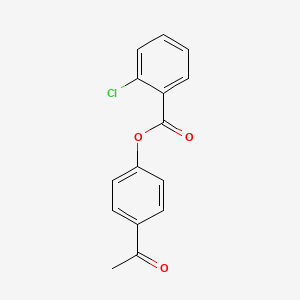
![(17R)-17-hydroxy-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-17-carbonitrile](/img/structure/B14950095.png)
